3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound that features a phenyl group, a thian-4-yl group, and a diazepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenylpropan-1-one with 4-(thian-4-yl)-1,4-diazepane under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1,4-diazepane: Similar diazepane ring structure but lacks the thian-4-yl group.
3-phenylpropan-1-one: Contains the phenyl and propanone groups but lacks the diazepane and thian-4-yl groups.
4-(thian-4-yl)-1,4-diazepane: Contains the thian-4-yl and diazepane groups but lacks the phenyl and propanone groups.
Uniqueness
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to its combination of a phenyl group, a thian-4-yl group, and a diazepan ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c22-19(8-7-17-5-2-1-3-6-17)21-12-4-11-20(13-14-21)18-9-15-23-16-10-18/h1-3,5-6,18H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGIJDSQYJJLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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